molecular formula C10H14ClNO3 B2756582 Methyl 4-(2-aminoethoxy)benzoate hydrochloride CAS No. 210113-85-2

Methyl 4-(2-aminoethoxy)benzoate hydrochloride

Cat. No.: B2756582
CAS No.: 210113-85-2
M. Wt: 231.68
InChI Key: YKKLMHVRCUIUIT-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethoxy)benzoate hydrochloride is a chemical compound with the molecular formula C10H14ClNO3. It is a white to off-white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoethoxy)benzoate hydrochloride can be synthesized from methyl 4-hydroxybenzoate through a two-step process. The first step involves the reaction of methyl 4-hydroxybenzoate with 2-chloroethanol in the presence of a base such as potassium carbonate to form methyl 4-(2-hydroxyethoxy)benzoate. The second step involves the reaction of methyl 4-(2-hydroxyethoxy)benzoate with ammonia to form methyl 4-(2-aminoethoxy)benzoate, which is then converted to its hydrochloride salt by reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the same two-step process described above. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-(2-aminoethoxy)benzoate hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, facilitating its binding and interaction. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: A precursor in the synthesis of methyl 4-(2-aminoethoxy)benzoate hydrochloride.

    Methyl 4-(2-hydroxyethoxy)benzoate: An intermediate in the synthesis process.

    Ethyl 4-(2-aminoethoxy)benzoate: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets. Its versatility makes it valuable in various scientific research applications, distinguishing it from similar compounds .

Properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKLMHVRCUIUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210113-85-2
Record name methyl 4-(2-aminoethoxy)benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(2-Hydroxyethyl)carbamic acid tert-butyl ester (152.0 g, 0.942 mol) and 4-hydroxybenzoic acid methyl ester (174.0 g, 1.12 mol) were dissolved in tetrahydrofuran (2000 ml) and cooled to 0-5° C. Triphenylphosphine (292.8 g 1.116 mol) was added to the cooled mixture. A solution of diisopropyl azodicarboxylate (246.0 g, 1.218 mol) in tetrahydrofuran (400 ml) was added dropwise over a period of one to two hours keeping the reaction temperature below 10° C. After addition, the reaction was allowed to warm slowly to ambient temperature and stirred overnight. After completion of reaction, solvent was distilled under reduced pressure and the resulting oil was dissolved in ethanol (500 ml) and ethyl acetate (2000 ml). Acetyl Chloride (222.0 g, 2.826 mol) was added drop wise over fifteen minutes with the temperature allowed to rise to 40° C. The resulting suspension was stirred at 40° C. until completion of reaction. After completion of reaction, the resulting crystals were filtered on a coarse frit and washed with ethyl Acetate (300 mL). The material is dried in vacuo to give of 4-(2-aminoethoxy)benzoic acid methyl ester hydrochloride (204.1 g) as a white crystalline solid.
Quantity
152 g
Type
reactant
Reaction Step One
Quantity
174 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
292.8 g
Type
reactant
Reaction Step Two
Quantity
246 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
222 g
Type
reactant
Reaction Step Four

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